REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)[CH3:2].[O:8]1CCC[CH2:9]1.C([Li])CCC.CCCCCC>CN(C)C=O>[CH2:1]([N:3]1[CH:7]=[CH:6][N:5]=[C:4]1[CH:9]=[O:8])[CH3:2]
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C=NC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.164 mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After fifteen minutes
|
Type
|
CUSTOM
|
Details
|
After 18 hours the reaction was quenched with 5N hydrochloric acid
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the product extracted into ethyl acetate (3×150 ml)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
(anhydrous sodium sulfate) and concentration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.15 g | |
YIELD: PERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |